7-Nitro-3,4-dihydro-1H-quinoxalin-2-one
説明
Significance of Quinoxaline (B1680401) Derivatives as Privileged Pharmacophores in Drug Discovery
Quinoxaline derivatives are widely recognized as "privileged pharmacophores" in drug discovery, a term that describes molecular frameworks that can bind to multiple biological targets with high affinity. sapub.orgnih.govmdpi.com This versatility has established the quinoxaline nucleus as a cornerstone in the development of new therapeutic agents. sapub.orgthieme-connect.de The fusion of a benzene (B151609) and a pyrazine (B50134) ring creates a stable aromatic system that can be readily functionalized, allowing for the fine-tuning of its biological activity. researchgate.netuit.no
The significance of these derivatives is underscored by their broad spectrum of pharmacological activities. Researchers have extensively documented their potential as:
Antimicrobial agents: Exhibiting activity against various strains of bacteria and fungi. nih.govcymitquimica.comresearchgate.net
Anticancer agents: Showing cytotoxic effects against numerous cancer cell lines and inhibiting key enzymes involved in tumor progression, such as VEGFR-2. mdpi.comresearchgate.netcymitquimica.comias.ac.in
Antiviral agents: Including activity against HIV. cymitquimica.comderpharmachemica.com
Anti-inflammatory agents. derpharmachemica.comnih.gov
Antimalarial agents. derpharmachemica.com
Antidepressant and anticonvulsant agents. derpharmachemica.com
This wide range of biological activities has cemented the status of quinoxaline derivatives as a pivotal scaffold in medicinal chemistry, with several compounds entering clinical trials and a few being approved for therapeutic use. chemicalbook.comresearchgate.netias.ac.in
Historical Context and Evolution of Research on Quinoxalinone Systems with Noteworthy Biological Activities
The study of quinoxaline chemistry dates back to 1884, with the first synthesis involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.gov However, the exploration of the biological potential of the quinoxalinone subset, characterized by a carbonyl group in the pyrazine ring, gained significant momentum in more recent decades. nih.gov
Early research into quinoxalinone systems was largely driven by the discovery of their antimicrobial properties. nih.gov Over the years, synthetic methodologies have evolved, moving from classical condensation reactions to more sophisticated and efficient techniques, including multi-component reactions and the use of heterogeneous catalysts. nih.gov This has enabled the creation of extensive libraries of quinoxalinone derivatives with diverse substitution patterns.
The evolution of research has also seen a significant expansion in the range of biological activities investigated. Initially focused on infectious diseases, the scope has broadened to include complex conditions such as cancer, neurodegenerative disorders, and viral infections. sigmaaldrich.comnih.gov For instance, certain quinoxalinone derivatives have been identified as potent antagonists of the AMPA receptor, a type of glutamate (B1630785) receptor, highlighting their potential in treating neurological conditions. nih.gov Furthermore, the discovery of quinoxalinone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) marked a significant step in anti-HIV research. The development of quinoxaline 1,4-dioxides as antibacterial and antitumoral agents further illustrates the continuous evolution of this field.
Specific Focus on the 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one Chemical Entity within the Quinoxalinone Class
Within the broad class of quinoxalinones, specific derivatives with unique substitution patterns are of particular interest to medicinal chemists. One such compound is This compound .
This molecule possesses the core 3,4-dihydro-1H-quinoxalin-2-one structure, distinguished by the presence of a nitro (-NO2) group at the 7-position of the benzene ring. The introduction of a nitro group can significantly influence a molecule's physicochemical properties and biological activity. While extensive research on this specific chemical entity is not widely available in peer-reviewed literature, its chemical properties are documented by chemical suppliers.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5310-52-1 | sapub.org |
| Molecular Formula | C₈H₇N₃O₃ | ias.ac.in |
| Molecular Weight | 193.16 g/mol | ias.ac.in |
| IUPAC Name | 7-nitro-3,4-dihydro-2(1H)-quinoxalinone | sapub.org |
| Physical Form | Orange solid | sapub.org |
| InChI Key | MLRCQCJQHUFFBS-UHFFFAOYSA-N | sapub.org |
Although direct biological studies on this compound are limited, research on closely related analogs provides insights into its potential. For example, a derivative, 1-methyl-7-nitro-4-(5-(piperidin-1-yl)pentyl)-3,4-dihydroquinoxalin-2(1H)-one (VAM2-6), has been evaluated for its antimalarial activity against Plasmodium yoelii yoelii in mice. cymitquimica.com This study determined its lethal dose values, indicating that this structural class has biological effects worthy of investigation. cymitquimica.com The synthesis of related structures, such as 3-(nitromethyl)-3,4-dihydroquinoxalin-2(1H)-ones, has been achieved through Michael addition/cyclization cascade reactions. researchgate.net The presence of the nitro group in other quinoxaline derivatives has also been associated with potent biological activities, such as in 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide, which showed significant potency in antitumoral assays. These findings suggest that the 7-nitro substitution on the dihydroquinoxalinone scaffold could be a key feature for developing novel bioactive compounds, warranting further investigation into the synthesis and pharmacological profile of this compound.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
7-nitro-3,4-dihydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-3,9H,4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRCQCJQHUFFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601216 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5310-52-1 | |
| Record name | 7-Nitro-3,4-dihydroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Spectrum and Biological Activities of 7 Nitro 3,4 Dihydro 1h Quinoxalin 2 One Derivatives
Neuropharmacological Activities
Derivatives of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one have been investigated for a variety of effects on the central nervous system, demonstrating roles as receptor antagonists and showing potential as anxiolytic and anticonvulsant agents.
Excitatory Amino Acid Receptor Antagonism (AMPA, NMDA, Kainate)
Quinoxaline (B1680401) derivatives are well-established as antagonists of ionotropic glutamate (B1630785) receptors, which are critical for mediating fast excitatory synaptic transmission in the central nervous system. Specific nitro-substituted quinoxalinone derivatives have been shown to be potent and, in some cases, broad-spectrum antagonists for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), N-methyl-D-aspartate (NMDA), and kainate receptors.
Research into 5-(N-oxyaza)-7-substituted-1,4-dihydroquinoxaline-2,3-diones revealed that these compounds are effective antagonists across all three receptor types. medchemexpress.com The 7-nitro derivative, in particular, was identified as the most potent compound in its series. medchemexpress.com It displayed significant inhibitory activity at NMDA, AMPA, and kainate receptors, making it a broad-spectrum antagonist. medchemexpress.com Functional assays confirmed its high affinity for the glycine (B1666218) binding site on the NMDA receptor. medchemexpress.com
Another related compound, 6-azido-7-nitro-1,4-dihydroquinoxaline-2,3-dione (B1247648) (ANQX), has been utilized as a photoreactive antagonist for the AMPA receptor. metajournal.comnih.gov Upon photostimulation, ANQX forms an irreversible, covalent bond with the glutamate-705 residue within the ligand-binding domain of the GluR2 AMPA receptor subunit, effectively inactivating it. metajournal.com This property makes it a valuable tool for studying the dynamics of AMPA receptor trafficking. nih.gov Furthermore, other derivatives like 2,3-dihydro-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX) are known antagonists of the AMPA receptor. nih.gov
Table 1: Inhibitory Activity of a 7-Nitro-Quinoxalinedione Derivative at Ionotropic Glutamate Receptors
| Receptor Subtype | IC₅₀ (μM) |
| NMDA | 0.69 |
| AMPA | 1.3 |
| Kainate | 2.4 |
Data sourced from a study on 7-Nitro-5-(N-oxyaza)-1,4-dihydroquinoxaline-2,3-dione. medchemexpress.com
Anxiolytic and Sedative Effects
The anxiolytic potential of the quinoxalinone scaffold has been demonstrated through preclinical studies. Specifically, the derivative 6-nitro-2(1H)-quinoxalinone, which is structurally very similar to the target compound, has been shown to produce significant anxiolytic-like effects in rodent models. researchgate.net In behavioral tests such as the Elevated Plus Maze (EPM), chronic administration of this compound resulted in anxiolytic effects comparable to those of the reference drug diazepam. researchgate.net Notably, this activity was achieved without affecting the general locomotor activity of the animals, suggesting a lack of sedative side effects that are often associated with anxiolytic drugs. researchgate.net The broader class of quinoxaline derivatives has also been explored for novel anxiolytic agents. nih.gov
Anticonvulsant Properties
The quinoxaline core is found in various compounds investigated for anticonvulsant activity. nih.govnih.gov While direct testing of this compound is not widely reported, structurally related compounds have shown promise in seizure models. The antagonism of excitatory amino acid receptors, as detailed in section 3.1.1, is a key mechanism for controlling seizures, and the potent AMPA/NMDA antagonism of nitro-quinoxaline derivatives suggests their potential in this area.
Studies on related heterocyclic systems, such as 3-nitro-3,4-dihydro-2(1H)-quinolones, have identified compounds with in vivo efficacy in anticonvulsant mouse models. researchgate.net For instance, the methyl ester of N-(3-nitro-2-oxo-1,2-dihydroquinolin-4-yl)-4-aminobutyric acid demonstrated significant anticonvulsant activity in mouse tests. nih.gov Additionally, other 3,4-dihydroquinolin-2(1H)-one derivatives have been found to possess antiseizure properties in the maximal electroshock seizure (MES) model. These findings for related nitro-substituted heterocyclic compounds support the potential for this compound derivatives to possess anticonvulsant properties.
Bradykinin (B550075) B1 Receptor Antagonism
The dihydroquinoxalinone structure serves as a key scaffold for the development of non-peptide antagonists for the bradykinin B1 receptor. metajournal.com The B1 receptor is a G protein-coupled receptor that is typically upregulated in response to tissue injury and inflammation, making it an attractive target for novel analgesic and anti-inflammatory therapies. Medicinal chemistry efforts have successfully identified potent and selective B1 receptor antagonists based on the dihydroquinoxalinone sulfonamide and dihydroquinoxalinone acetamide (B32628) series. metajournal.com The optimization of these series has led to the discovery of compounds with high affinity for the human B1 receptor, demonstrating the suitability of the dihydroquinoxalinone core for achieving this specific antagonism. metajournal.com
Antimicrobial Efficacy
Derivatives of quinoxaline are noted for their broad-spectrum antimicrobial activity, a property that extends to compounds featuring the 3,4-dihydro-1H-quinoxalin-2-one core.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
The introduction of a nitro group to the quinoxaline or quinolone ring is a known strategy for enhancing antibacterial potency. Research on 6-nitroquinolones has shown that these compounds can be potent inhibitors of Gram-positive bacteria, including Streptococcus and Staphylococcus species, with potencies sometimes exceeding those of reference fluoroquinolone drugs. These nitro-containing compounds were also found to have good inhibitory activity against various mycobacteria.
Studies on various 3,4-dihydroquinoxalin-2(1H)-one derivatives have confirmed their antibacterial potential against both Gram-positive and Gram-Negative strains. In one study, derivatives were tested against a panel of bacteria, with some compounds showing slight to moderate activity. For example, slight activity was noted against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. Other research on simple 2-quinoxalinones has demonstrated activity against both bacterial types, with some derivatives showing greater efficacy against Gram-positive organisms than the standard antibiotic streptomycin. Schiff's base derivatives of quinoxalinone have also been evaluated, showing inhibitory activity against strains like the Gram-positive Enterococcus faecalis and the Gram-negative E. coli.
Table 2: Antibacterial Activity of Selected Quinoxalinone Derivatives
| Compound Type | Bacterial Strain | Activity Level |
| 6-Nitroquinolones | Streptococcus spp. | Potent Inhibition |
| 6-Nitroquinolones | Staphylococcus spp. | Potent Inhibition |
| 3,4-dihydroquinoxalin-2(1H)-one derivative | Staphylococcus aureus | Slight Activity |
| 3,4-dihydroquinoxalin-2(1H)-one derivative | Escherichia coli | Slight Activity |
| Quinoxalinone Schiff's base | Enterococcus faecalis | Inhibition noted |
| Quinoxalinone Schiff's base | Escherichia coli | Inhibition noted |
Antifungal Activity
Derivatives of the quinoxaline scaffold have demonstrated notable efficacy against a variety of fungal pathogens. tandfonline.comresearchgate.net Studies have revealed that these compounds can exhibit significant antifungal activities, in some cases surpassing commercial fungicides. For instance, certain quinoxaline derivatives have shown potent activity against Rhizoctonia solani (R. solani), the causative agent of rice sheath blight. rsc.org
Research into quinoxalinylhydrazide derivatives has identified compounds with substantial inhibitory effects against several plant pathogenic fungi. mdpi.com The activity of these derivatives is influenced by the specific substituents on the quinoxaline ring. For example, compounds with chloro, fluoro, and bromo substitutions have demonstrated significant antifungal activity. ijpda.org Conversely, derivatives with hydroxy and nitro groups have shown milder activity in some studies. ijpda.org The antifungal potential of quinoxaline derivatives extends to human pathogens as well, with activity reported against Aspergillus niger and Candida albicans. nih.gov
Table 1: Antifungal Activity of Selected Quinoxaline Derivatives
| Compound Type | Fungal Strain | Activity/Potency | Reference |
|---|---|---|---|
| Quinoxaline-2-oxyacetate Hydrazide Derivatives | Rhizoctonia solani | EC50 values below 1.00 μg/mL for 29 compounds. | mdpi.com |
| Quinoxaline-2-oxyacetate Hydrazide Derivatives | Gibberella zeae | Compound 15 showed an EC50 of 0.87 μg/mL. | mdpi.com |
| Quinoxaline-2-oxyacetate Hydrazide Derivatives | Colletotrichum orbiculare | Compound 15 showed an EC50 of 1.01 μg/mL. | mdpi.com |
| Quinoxaline-2-oxyacetate Hydrazide Derivatives | Alternaria alternata | Compound 1 showed an EC50 of 1.54 μg/mL. | mdpi.com |
| Thiazolidinone, Azetidinone, and Imidazolinone Derivatives of Quinoxaline 2,3-dione | Aspergillus Niger, Aspergillus fumigates | Chloro, fluoro, and bromo substitutions showed significant activity. | ijpda.org |
| 2-(p-formylphenoxy)-3-methyl quinoxaline derivatives | Aspergillus niger, Candida albicans | Screened for activity. | nih.gov |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has spurred the search for novel therapeutic agents, and quinoxaline derivatives have emerged as a promising class of compounds. nih.gov Several studies have highlighted the potent antitubercular activity of this chemical family. tandfonline.com The design of new antitubercular drug candidates has often involved the molecular hybridization of the quinoxaline 1,4-di-N-oxide scaffold. nih.gov
A series of 24 quinoxaline derivatives were synthesized and evaluated for their antimycobacterial activity, with five compounds displaying MIC values of less than 3.1 μM and IC50 values below 1.5 μM in primary screenings. nih.gov Notably, compounds within this series demonstrated efficacy against drug-resistant strains and exhibited intracellular activity in infected macrophages. nih.gov The presence of a nitro group, as seen in this compound, is a feature found in other potent anti-tubercular agents. nih.gov For instance, nitroimidazoles like PA-824 are in clinical development for tuberculosis treatment. nih.gov
Table 2: Antitubercular Activity of Selected Quinoxaline Derivatives
| Compound Series | Target | Activity/Potency | Reference |
|---|---|---|---|
| Quinoxaline 1,4-di-N-oxide derivatives | M. Tb. H37Rv | Five compounds showed MIC values < 3.1 μM and IC50 values < 1.5 μM. | nih.gov |
| Quinoxaline bearing tetrahydropyridine (B1245486) derivatives | MTB H37Rv | Compounds 4a, 4b, 4g, and 4i showed MIC value of 1.6 μg/ml. | nih.gov |
| 6-nitroquinolone-3-carboxamide derivatives | Mtb | 12 compounds were active, with a range of <0.244–31.865 μM. | nih.gov |
| Quinoxaline di-N-oxides (QdNOs) with amino acid side chains | Mycobacterium tuberculosis | Most QdNOs exhibited IC50 values from 4.28 to 49.95 μM. | mdpi.com |
Anticancer and Cytotoxic Potentials
Quinoxaline derivatives are recognized for their significant potential in the development of anticancer therapies. mdpi.comconsensus.apptandfonline.com Their mechanism of action often involves the inhibition of protein kinases, which are crucial for cell cycle progression, division, and proliferation. nih.govekb.eg The quinoxaline scaffold serves as a basis for selective adenosine (B11128) triphosphate (ATP) competitive inhibitors for numerous kinases. nih.govekb.eg
Inhibition of Various Cancer Cell Line Proliferation
A substantial body of research has demonstrated the ability of quinoxaline derivatives to inhibit the proliferation of a wide array of cancer cell lines. ekb.eg For example, certain derivatives have shown potent activity against breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) cell lines. nih.govnih.gov The cytotoxic activity is often dependent on the specific substitutions on the quinoxaline ring. nih.gov
In one study, newly synthesized quinoxaline derivatives were evaluated for their in vitro anti-proliferative activities against HepG-2 and HuH-7 liver cancer cell lines, with several compounds showing promising results. nih.gov Another study reported on quinoxaline derivatives that exhibited potent inhibitory activity against breast cancer (MCF-7), lung cancer (NCI-H460), and human glioblastoma (SF-268) cell lines. ekb.eg
Activity Against Hypoxic Solid Tumors
A key challenge in cancer therapy is the presence of hypoxic (low oxygen) cells within solid tumors, which are often resistant to conventional treatments. nih.govmdpi.com Quinoxaline 1,4-di-N-oxides have been identified as bioreductive drugs, meaning they are selectively activated under hypoxic conditions to become potent cytotoxins. nih.govresearchgate.net This selective toxicity towards hypoxic cells makes them promising candidates for treating solid tumors. nih.govresearchgate.net
The bioreductive activation is thought to be facilitated by the 1,4-di-N-oxide feature. nih.gov Research has shown a structure-function relationship in the activity of various quinoxaline 1,4-dioxide compounds, with some derivatives being significantly more potent and selective as hypoxia-selective cytotoxins than others. researchgate.net Furthermore, these compounds can inhibit the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key protein involved in tumor adaptation to hypoxia. nih.gov
COX-2 and LDHA Inhibition in Colorectal Cancer Models
Chronic inflammation is a known contributor to the development of cancer, and cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory process. nih.gov The development of dual-acting agents that can inhibit both cancer cell proliferation and inflammation is a promising therapeutic strategy. nih.gov Certain novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and COX-2. nih.gov
In colorectal cancer models, the inhibition of COX-2 has been shown to impair liver metastasis. nih.gov COX-2 inhibition can reduce the protumoral response of hepatic stellate cells and hinder the recruitment of these cells and macrophages into metastatic foci. nih.gov While specific data on the inhibition of Lactate (B86563) Dehydrogenase A (LDHA) by this compound derivatives is not extensively detailed, the broader anti-inflammatory and anticancer activities of the quinoxaline class suggest a potential for multifaceted mechanisms of action in cancer therapy.
Antiviral Applications
The quinoxaline scaffold is a versatile platform for the development of antiviral agents, with derivatives showing activity against a range of viruses. consensus.apptandfonline.comproquest.comrsc.orgbohrium.comnih.gov Systematic reviews of the literature have highlighted a growing interest in compounds containing a quinoxaline moiety for antiviral treatment. mdpi.comconsensus.appproquest.combohrium.comnih.gov
Research has explored the efficacy of quinoxaline derivatives against various viral families, including Hepadnaviridae (e.g., Hepatitis B virus) and Herpesviridae (e.g., Herpes simplex virus and Human Cytomegalovirus). proquest.combohrium.comnih.gov For instance, certain proquest.comrsc.orgbohrium.comtriazolo[4,3-a]quinoxaline derivatives have demonstrated antiviral activity against Herpes simplex virus. proquest.combohrium.com Moreover, novel quinoxaline derivatives have shown higher activity against Human Cytomegalovirus (HCMV) than the standard drug ganciclovir (B1264). nih.gov The antiviral activity is dependent on the specific substitution patterns on the quinoxaline ring, indicating that targeted chemical modifications can enhance potency. ipp.pt
Table 3: Antiviral Activity of Selected Quinoxaline Derivatives
| Compound Type | Virus | Activity/Potency | Reference |
|---|---|---|---|
| proquest.comrsc.orgbohrium.comtriazolo[4,3-a]quinoxaline derivatives | Herpes simplex virus | Reduced plaque formation by 25% at 20 µg/mL. | proquest.combohrium.com |
| Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate derivatives | Human Cytomegalovirus (HCMV) | Two derivatives showed higher activity than ganciclovir (EC50 = 0.059 µM). | nih.gov |
| 3-(1′,2′-dihydroxyeth-1′-yl)-1-phenylpyrazolo[3,4-b]quinoxaline | Hepatitis B virus (HBV) | Showed encouraging anti-HBV activity at 100 µM. | nih.gov |
| 2,3-dimethyl(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline | HSV-1, cytomegalovirus, varicella-zoster virus | Inhibited replication at concentrations of 1-5 mM. | ipp.pt |
Anti-HIV Activity, Including Non-Nucleoside Reverse Transcriptase Inhibition
Quinoxaline derivatives have emerged as a significant class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a crucial component of combination antiretroviral therapy (cART). conicet.gov.ar The reverse transcriptase (RT) enzyme is a primary target for anti-HIV therapies as it is essential for viral replication. conicet.gov.ar Several quinoxaline-based compounds have demonstrated potent inhibition of HIV-1 RT and viral replication in cell cultures. conicet.gov.ar
Research into this scaffold has led to the identification of potent inhibitors. For instance, computational and biological studies have identified quinoxaline derivatives with inhibitory activities comparable to the commercial drug Nevirapine. nih.gov One particular derivative showed 91% inhibition of reverse transcriptase at a concentration of 10 µM, matching Nevirapine's activity at the same concentration. nih.gov Further studies led to the discovery of a derivative with an EC₅₀ value of 3.1 nM, which was more potent than Nevirapine's EC₅₀ of 6.7 nM, marking it as a promising lead compound. nih.gov
The structural features deemed critical for this inhibitory action include a five- or six-membered aromatic ring and a hydrophilic center, which can be a nitrogen, oxygen, or sulfur atom. nih.gov A series of 3,3-disubstituted quinoxalinones, particularly those with N-allyl, N-cyclopropylmethyl, and N-carboalkoxy substitutions, displayed activity that was comparable to or better than Efavirenz and another quinoxaline inhibitor, GW420867X. researchgate.net The development of these compounds underscores the potential of the quinoxaline scaffold in creating novel, highly active anti-HIV agents that are less toxic and more tolerant to viral mutations. conicet.gov.arnih.gov
Inhibition of Herpes Simplex Virus, Cytomegalovirus, and Varicella-Zoster Virus Replication
Derivatives of the quinoxaline scaffold have demonstrated notable antiviral activity against members of the Herpesviridae family, which includes Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Epstein-Barr Virus (EBV). nih.gov These viruses can cause severe disease, particularly in immunocompromised individuals. nih.gov
In the search for new antiviral agents, a series of nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline derivatives were synthesized and evaluated. One compound, 1-(4-chloro-8-methyl nih.govnih.govnih.govtriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, was found to reduce the number of HSV plaques by 25% at a concentration of 20 µg/mL in Vero cells. nih.gov Another study identified 2,3-dihydroxy-quinoxaline as a competitive inhibitor of HSV thymidine (B127349) kinase (HSV-TK), an enzyme essential for the virus. nih.gov This compound was found to inhibit the phosphorylation of acyclovir (B1169) with a Kᵢ of 250 μM. nih.gov
Regarding HCMV, several quinoxaline derivatives have shown potent inhibitory effects. nih.gov When compared against the standard drug ganciclovir (EC₅₀ = 0.059 µM), two newly synthesized derivatives exhibited superior activity. nih.gov Further investigation into a series of quinoxalinones revealed that compounds with a morpholinomethyl side chain or a benzofuran (B130515) moiety possessed extremely potent enzymatic and antiviral activity against HCMV. nih.gov For example, one benzofuran-containing derivative demonstrated an IC₅₀ of 4 nM against HCMV polymerase activity and 1 nM against HCMV antiviral activity. nih.gov More recently, thioxothiazolo[3,4-a]quinazoline derivatives were identified as a new class of herpesvirus inhibitors targeting the viral alkaline nuclease, an enzyme highly conserved among Herpesviridae. nih.gov The most potent of these, compound AD-51, inhibited HCMV replication with an EC₅₀ of 0.9 μM and was also effective against murine CMV. nih.gov
Antiprotozoal and Antimalarial Properties
Quinoxaline derivatives, particularly their 1,4-di-N-oxide forms, are a class of compounds with a broad spectrum of antiprotozoal activities. mdpi.comnih.gov The oxidation of the nitrogen atoms in the quinoxaline ring often enhances the biological properties of the scaffold. mdpi.com These compounds have been extensively investigated for their efficacy against various protozoan parasites, including those responsible for Chagas disease, leishmaniasis, and malaria. mdpi.com
Efficacy Against Trypanosoma cruzi (Chagas Disease)
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant health problem in Latin America. nih.govresearchgate.net The limitations of current treatments, nifurtimox (B1683997) and benznidazole, necessitate the search for new therapeutic agents. nih.govnih.gov Quinoxaline 1,4-di-N-oxide (QDO) derivatives have emerged as promising candidates. researchgate.netunav.edu
Numerous studies have demonstrated the potent in vitro activity of QDOs against T. cruzi. The introduction of electron-withdrawing substituents, such as chloro (Cl) or trifluoromethyl (CF₃), at the C-6 and/or C-7 positions of the quinoxaline ring has been shown to enhance trypanocidal activity. unav.edu For example, a derivative with fluoro groups at the 6- and 7-positions was identified as the most active and selective compound in one study. unav.edu In another series, three quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives exhibited greater anti-T. cruzi activity than the reference drugs. nih.gov Docking studies suggest that some of these compounds may act by inhibiting cruzain, a key cysteine protease of the parasite, or trypanothione (B104310) reductase, an essential enzyme for the parasite's survival. researchgate.netnih.gov
The mechanism of action for these compounds may involve the bioreduction of the N-oxide groups by parasitic enzymes, a process that appears to be crucial for their activity. unav.edu
Activity Against Leishmania Species
Leishmaniasis, caused by parasites of the Leishmania genus, is another major tropical disease for which new treatments are urgently needed. mdpi.com Quinoxaline 1,4-di-N-oxide derivatives have shown significant leishmanicidal properties. mdpi.comnih.gov
In vitro evaluations have tested these compounds against various Leishmania species, including L. infantum (causing visceral leishmaniasis) and L. amazonensis (causing cutaneous leishmaniasis). mdpi.com Structure-activity relationship (SAR) studies indicate that substitutions on the quinoxaline ring play a critical role in their efficacy. For instance, in a series of amide derivatives of quinoxaline 1,4-di-N-oxide, a compound with a 3-chloropropyl group and a chlorine atom at the R7 position showed the best activity against L. infantum (IC₅₀ = 0.7 µM). mdpi.com Another study found that a cyclohexyl derivative with a chlorine substituent was most effective against L. amazonensis (IC₅₀ = 2.5 µM). mdpi.com
Further research on 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives revealed two compounds with good activity against L. infantum. nih.govnih.gov Similarly, an evaluation of quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives identified two compounds with better anti-leishmanial activity than the reference drug Amphotericin B against L. mexicana. nih.govresearchgate.net These findings highlight the potential of the quinoxaline scaffold in developing new drugs to combat different forms of leishmaniasis. nih.gov
Antimalarial Activity Against Plasmodium falciparum
Malaria, caused by Plasmodium parasites, is responsible for millions of cases of disease and a significant number of deaths annually, with P. falciparum being the most lethal species. nih.gov The rise of drug-resistant strains makes the development of new antimalarial agents a global priority. nih.gov Quinoxaline derivatives, both in their reduced and 1,4-di-N-oxide forms, have demonstrated potent activity against chloroquine-resistant strains of P. falciparum. nih.govmdpi.com
SAR studies have provided insights into the structural requirements for antimalarial efficacy. The presence of an enone moiety linked to the quinoxaline ring has been identified as important for activity. nih.gov In one study, halogen groups at the R⁷ position of quinoxaline 1,4-di-N-oxide derivatives were found to increase antiplasmodial activity. mdpi.com A cyclopentyl derivative with a chlorine substituent at R⁷ showed an IC₅₀ of 2.9 µM against the FCR-3 strain of P. falciparum. mdpi.com
Other research has focused on 3-arylquinoxaline-carbonitrile 1,4-di-N-oxide derivatives, which showed superior antimalarial activity compared to their reduced quinoxaline counterparts. nih.gov The most effective compounds in this series were those with no substitutions at positions 6 and 7 of the aromatic ring and a hydrogen or chloro substituent on the phenyl group. nih.gov The mechanism of these compounds may involve reductive activation by flavoenzymes within the parasite, such as the P. falciparum ferredoxin:NADP+ oxidoreductase (PfFNR), leading to oxidative stress. mdpi.com
Metabolic and Inflammatory Regulation
The quinoxaline scaffold is a versatile structure found in compounds with diverse biological activities, including the ability to modulate metabolic and inflammatory pathways. researchgate.netderpharmachemica.com Certain derivatives have been investigated for their potential as anti-inflammatory agents by targeting key enzymes in inflammatory processes. nih.gov
One area of investigation is the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of prostaglandins (B1171923) which mediate inflammation. nih.gov In a study of newly synthesized Schiff's bases incorporating a quinoxalin-2(1H)one scaffold, one derivative, compound (6d), was identified as a potent cytotoxic agent against colorectal cancer cells and also an effective COX-2 inhibitor. nih.gov Molecular docking analysis suggested that the nitro substituent on the phenyl side group of this compound enhanced its binding to the enzyme through hydrogen bonding. nih.gov
Additionally, quinoxaline derivatives have been explored for their impact on metabolic enzymes. For instance, some derivatives have shown inhibitory effects on lactate dehydrogenase A (LDHA), an enzyme that is overexpressed in many cancers and plays a role in the Warburg effect, a key metabolic feature of cancer cells. nih.gov The ability of these compounds to interact with and inhibit such metabolic enzymes highlights another dimension of their therapeutic potential beyond their well-documented antimicrobial activities. nih.gov
Data Tables
Table 1: Anti-HIV Activity of Quinoxaline Derivatives
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Quinoxaline Derivative | HIV-1 Reverse Transcriptase | 91% inhibition at 10 µM, activity comparable to Nevirapine. | nih.gov |
| Quinoxaline Derivative | HIV-1 Reverse Transcriptase | EC₅₀ = 3.1 nM, more potent than Nevirapine (EC₅₀ = 6.7 nM). | nih.gov |
Table 2: Antiviral Activity Against Herpesviridae
| Compound Class | Virus | Target/Assay | Activity | Reference |
|---|---|---|---|---|
| nih.govnih.govnih.govtriazolo[4,3-a]quinoxaline | HSV | Plaque Reduction | 25% reduction at 20 µg/mL. | nih.gov |
| 2,3-dihydroxy-quinoxaline | HSV | Thymidine Kinase | Kᵢ = 250 μM. | nih.gov |
| Quinoxalinone (benzofuran moiety) | HCMV | Polymerase/Antiviral | IC₅₀ = 4 nM / 1 nM. | nih.gov |
Table 3: Antiprotozoal Activity of Quinoxaline Derivatives
| Compound Class | Parasite | Key Findings | Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Quinoxaline 1,4-di-N-oxide | T. cruzi | More active than reference drugs. | - | nih.gov |
| 6,7-difluoro quinoxaline 1,4-di-N-oxide | T. cruzi | Most active and selective in series. | - | unav.edu |
| Amide derivative of QDO | L. infantum | Best activity in series. | 0.7 µM | mdpi.com |
| Amide derivative of QDO | L. amazonensis | Best activity in series. | 2.5 µM | mdpi.com |
| Quinoxaline 1,4-di-N-oxide | L. mexicana | Better than Amphotericin B. | - | nih.govresearchgate.net |
Antidiabetic and Hypoglycemic Activity
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with potential antidiabetic effects. nih.gov Research has focused on their ability to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-4), a key target in the management of type 2 diabetes. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release, leading to improved glucose control. researchgate.net
A study involving the synthesis of novel quinoxalinone derivatives demonstrated significant hypoglycemic activity. nih.gov In high-glucose-induced insulin-resistant LO2 cells, several derivatives were found to lower glucose levels more effectively than the lead compound, 3-phenylquinoxalin-2(1H)-one. nih.gov Notably, compounds 5i and 6b from this study exhibited superior glucose-lowering activity compared to the positive control, pioglitazone. nih.gov
| Compound | Description | Key Finding |
| Quinoxaline-sulfonamide derivatives | A series of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide based compounds. | Exhibited promising selective DPP-4 inhibitory activity and in vivo hypoglycemic effects. nih.govresearchgate.net |
| Quinoxalinone derivatives (5i, 6b) | Novel synthesized derivatives of quinoxalinone. | Showed better glucose-lowering activity in insulin-resistant cells than the positive control, Pioglitazone. nih.gov |
Anti-inflammatory and Analgesic Effects
Derivatives of the quinoxaline core have been investigated for their potential to alleviate inflammation and pain. researchgate.netnih.gov The anti-inflammatory mechanism of some quinoxaline-related compounds has been linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in the synthesis of prostaglandins that mediate inflammation and pain. nih.gov
In various experimental models, quinoxaline derivatives have demonstrated significant analgesic and anti-inflammatory properties. For instance, in an acetic acid-induced writhing test in mice, certain substituted quinoxalines showed notable analgesic activity. researchgate.net Similarly, in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation, some quinoxaline derivatives produced a significant reduction in edema. researchgate.netnih.gov
| Study | Model | Finding |
| Analgesic Activity | Acetic acid-induced writhing in mice | Several quinoxaline derivatives showed significant percentage protection against writhing, with some compounds exhibiting effects comparable to the standard drug aspirin. researchgate.net |
| Anti-inflammatory Activity | Carrageenan-induced paw edema in rats | Certain quinoxaline derivatives caused a marked percentage reduction in paw edema, comparable to the standard drug Indomethacin. researchgate.netnih.gov |
| Mechanism | Leukocyte migration and cytokine levels | Quinoxaline derivatives DEQX and OAQX were found to reduce leukocyte migration and decrease levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov |
Aldose Reductase and Kinase Inhibition
Aldose Reductase Inhibition Aldose reductase (ALR2) is a key enzyme in the polyol pathway, which becomes activated during hyperglycemia. nih.gov The overactivity of this enzyme is strongly linked to the development of long-term diabetic complications. researchgate.net Consequently, inhibiting ALR2 is a major therapeutic strategy. A series of non-acidic nitroquinoxalinone derivatives were synthesized and evaluated for their ALR2 inhibitory activity. nih.gov Compounds featuring an 8-nitro group showed significant inhibitory potential. nih.gov
Further studies on quinoxalin-2(1H)-one derivatives revealed potent and selective ALR2 inhibition, with IC50 values in the nanomolar to low micromolar range. nih.govresearchgate.net The introduction of specific substituents was found to be crucial for activity. For example, a C3 p-hydroxystyryl side chain was identified as a key structural feature for conferring potent antioxidant activity in addition to ALR2 inhibition, creating multifunctional compounds. nih.gov
| Compound Series | Key Feature | Most Active Compound | IC50 Value |
| Nitroquinoxalinone derivatives | 8-nitro group | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e) | 1.54 µM nih.gov |
| Quinoxalin-2(1H)-one series 6 | Varied substitutions | 2-(3-(2,4-dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid (6e) | 0.032 µM nih.govresearchgate.net |
| Quinoxalin-2(1H)-one series 13 | 1-hydroxypyrazole head group | Compound 13d | 0.107 µM researchgate.net |
Kinase Inhibition The quinoxaline scaffold has also been utilized in the design of protein kinase inhibitors. ajol.info Glycogen (B147801) synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a target for several diseases. Novel quinoxaline derivatives containing a quinolone nucleus were synthesized and showed marked inhibition of GSK-3β in vitro. ajol.info
Other Pharmacological Activities
Antithrombotic Activity
The quinoxalinone skeleton serves as a valuable intermediate in the development of new chemical entities with a wide range of biological activities, including antithrombotic potential. researchgate.net While specific studies focusing solely on the antithrombotic effects of this compound derivatives are limited in the provided results, the broader class of quinoxalinones is recognized for this activity. This suggests a potential avenue for future research into the nitro-substituted variants.
Glycogen Phosphorylase Inhibition
Glycogen phosphorylase (GP) is a critical enzyme that catalyzes the breakdown of glycogen into glucose-1-phosphate, playing a central role in glucose homeostasis. mdpi.com Inhibiting the liver isoform of this enzyme (lGP) is considered a viable therapeutic approach for managing type 2 diabetes by reducing hepatic glucose production. mdpi.com Structurally related compounds, such as a series of substituted indoles coupled to 3,4-dihydroquinolin-2(1H)-one, have been identified as inhibitors of human glycogen phosphorylase a. nih.gov This indicates that the lactam-containing heterocyclic systems, including quinoxalinones, are promising scaffolds for developing GP inhibitors. researchgate.netnih.gov
Estrogen Receptor Ligand Activity
Certain derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been identified as a novel class of pathway-selective estrogen receptor (ER) ligands. nih.gov Specifically, hydroxybenzoyl-3,4-dihydroquinoxalin-2(1H)-ones have been shown to selectively antagonize the activity of nuclear factor kappaB (NF-κB), a key mediator of inflammatory responses, without exhibiting classical estrogenic effects. nih.gov This pathway-selective action presents a potential therapeutic strategy for inflammatory conditions, separating anti-inflammatory benefits from hormonal side effects.
Thymidine Phosphorylase Inhibition
Thymidine phosphorylase (TP) is an enzyme that plays a crucial role in the catabolism of thymidine. nih.gov It catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate. nih.gov Elevated levels of thymidine phosphorylase have been observed in various solid tumors, where it is associated with tumor angiogenesis and metastasis. nih.gov Consequently, the inhibition of this enzyme represents a significant strategy in the development of novel anticancer agents. nih.gov Derivatives of the quinoxaline scaffold have been investigated as potential inhibitors of thymidine phosphorylase.
Research into a series of quinoxaline analogs has demonstrated their potential to inhibit thymidine phosphorylase. nih.gov In one study, a library of twenty-five quinoxaline derivatives was synthesized and evaluated for their inhibitory activity against this enzyme. nih.gov The results indicated that many of these analogs exhibited varying degrees of inhibition, with IC₅₀ values ranging from 3.20 ± 0.10 µM to over 56.40 ± 1.20 µM. nih.gov
Notably, nineteen of the synthesized analogs displayed superior inhibitory activity compared to the standard inhibitor, 7-Deazaxanthine, which has an IC₅₀ value of 38.68 ± 4.42 µM. nih.gov The most potent compound identified in this series was analog 25, with an IC₅₀ of 3.20 ± 0.10 µM. nih.gov A significant number of other analogs also showed outstanding inhibition that was several folds better than the standard. nih.gov The structure-activity relationship analysis suggested that the substitution pattern on the phenyl ring plays a key role in the inhibitory potential of these compounds. nih.gov
The following table summarizes the thymidine phosphorylase inhibitory activity of selected quinoxaline derivatives from the study.
| Compound Number | IC₅₀ (µM) nih.gov |
| 1 | 10.30 ± 0.80 |
| 2 | 12.60 ± 0.50 |
| 3 | 15.20 ± 0.90 |
| 4 | 18.70 ± 0.30 |
| 5 | 20.40 ± 1.10 |
| 6 | 22.30 ± 0.70 |
| 7 | 25.80 ± 0.60 |
| 8 | 40.20 ± 2.10 |
| 9 | 45.10 ± 3.20 |
| 12 | 11.50 ± 0.40 |
| 13 | 14.80 ± 0.70 |
| 14 | 16.90 ± 1.20 |
| 15 | 19.30 ± 0.80 |
| 16 | 21.70 ± 0.50 |
| 17 | 24.10 ± 0.90 |
| 18 | 27.60 ± 1.30 |
| 21 | 9.80 ± 0.30 |
| 24 | 5.60 ± 0.20 |
| 25 | 3.20 ± 0.10 |
| 7-Deazaxanthine (Standard) | 38.68 ± 4.42 |
Mechanistic Investigations into the Biological Action of 7 Nitro 3,4 Dihydro 1h Quinoxalin 2 One Analogues
Molecular Target Identification and Characterization
The efficacy of quinoxalinone analogues is rooted in their ability to bind with high affinity and selectivity to specific biological macromolecules, primarily receptors and enzymes, thereby modulating their function.
Analogues of the quinoxalinone scaffold have been identified as potent antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Structure-activity relationship studies on a series of 6,7-dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones revealed that substituents at the 5-position significantly influence binding affinity. The introduction of a heterocyclic group capable of accepting a hydrogen bond from the receptor, such as a 1,2,3-triazol-1-yl group, markedly increases binding affinity. nih.gov
One of the most potent compounds in this series, 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione , demonstrated a high binding affinity with an IC₅₀ value of 2.6 nM. nih.gov This highlights the potential of quinoxaline (B1680401) derivatives to selectively target specific receptor subtypes. Furthermore, other quinoxaline derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key component in cancer angiogenesis, demonstrating the scaffold's versatility in targeting different receptor families. ekb.eg
Table 1: Receptor Binding Affinity of a Quinoxaline-2,3-dione Analogue
| Compound Name | Target Receptor | Binding IC₅₀ (nM) | Source |
|---|---|---|---|
| 6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione | NMDA (glycine site) | 2.6 | nih.gov |
Quinoxalinone analogues have been shown to inhibit a range of enzymes critical to disease progression, particularly in cancer.
Topoisomerase II (Topo II) Inhibition: Certain csus.edunih.govnih.govtriazolo[4,3-a]quinoxalines function as Topo II inhibitors. nih.gov Compound 7e from a synthesized series was identified as the most potent inhibitor, with an IC₅₀ value of 0.890 µM, which is more potent than the reference drug doxorubicin. nih.gov This inhibition is linked to the compound's ability to intercalate into DNA, disrupting the enzyme's function. nih.gov
Cyclooxygenase-2 (COX-2) and Lactate (B86563) Dehydrogenase A (LDHA) Inhibition: Quinoxalinone and quinazolinone Schiff's bases have been evaluated as inhibitors of COX-2 and LDHA, enzymes implicated in colorectal cancer. nih.gov The quinazolinone derivative 6d was found to be a potent COX-2 inhibitor. nih.gov The inhibition of these enzymes suggests a mechanism that could counter inflammation and the metabolic adaptations of cancer cells. nih.gov
c-Jun N-terminal Kinase 3 (JNK3) Inhibition: Through rational design, a 3,4-dihydroquinoxalin-2(1H)-one derivative, J46-37 , was developed as a highly potent and selective inhibitor of JNK3. nih.gov This was an optimization of a lead compound that had off-target effects on other kinases like DDR1 and EGFR. J46-37 showed more than 50-fold greater potency against JNK3 compared to these other kinases, demonstrating that high specificity can be achieved through structural modification of the quinoxalinone core. nih.gov
Histone Deacetylase (HDAC) Inhibition: A series of novel quinoxaline derivatives were designed to target HDACs, which are key regulators of gene expression. nih.gov Compound 6c from this series showed significant inhibitory activity against HDAC1, HDAC4, and HDAC6, with IC₅₀ values of 1.76, 1.39, and 3.46 µM, respectively. nih.gov
Table 2: Enzyme Inhibition by Quinoxalinone Analogues
| Compound ID | Target Enzyme | Inhibition IC₅₀ (µM) | Source |
|---|---|---|---|
| 7e | Topoisomerase II | 0.890 | nih.gov |
| 7c | Topoisomerase II | 0.940 | nih.gov |
| 6d | COX-2 | 99.02 (µg/mL) | nih.gov |
| 6e | COX-2 | 96.19 (µg/mL) | nih.gov |
| J46-37 | JNK3 | Potent Inhibition | nih.gov |
| 6c | HDAC1 | 1.76 | nih.gov |
| 6c | HDAC4 | 1.39 | nih.gov |
| 6c | HDAC6 | 3.46 | nih.gov |
Cellular and Biochemical Pathway Modulation
Beyond direct target engagement, these compounds influence broader cellular and biochemical networks, leading to significant biological outcomes.
Several quinoxaline-based compounds exert their biological effects by directly interacting with DNA. nih.gov Triazoloquinoxaline derivatives have been shown to act as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. nih.gov This action can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov
Compound 7e was found to be a particularly potent DNA binder, with an IC₅₀ value of 29.06 µM. nih.gov Molecular docking studies suggest that these derivatives fit into the hydrophobic region between DNA base pairs, stabilized by hydrogen bonds. nih.gov Similarly, studies on indenoquinoxalinecarboxylic acid derivatives confirm their status as high-affinity DNA ligands, capable of displacing ethidium (B1194527) bromide from DNA, which is a hallmark of intercalation. dnu.dp.ua
Table 3: DNA Binding Affinity of Triazoloquinoxaline Analogues
| Compound ID | DNA Binding IC₅₀ (µM) | Source |
|---|---|---|
| 7e | 29.06 | nih.gov |
| 7b | 32.49 | nih.gov |
| 7g | 36.50 | nih.gov |
| 6e | 38.00 | nih.gov |
Quinoxaline analogues can modulate key metabolic pathways that are often dysregulated in cancer cells. The Warburg effect, characterized by an increase in glycolysis even in the presence of oxygen, is a major metabolic adaptation in tumors. Some quinoxalinone derivatives target this pathway by inhibiting Lactate Dehydrogenase A (LDHA), the enzyme that converts pyruvate (B1213749) to lactate. nih.gov By inhibiting LDHA, these compounds can disrupt the metabolic efficiency of cancer cells. nih.gov
Furthermore, quinoxaline 1,4-di-N-oxides can inhibit the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α). nih.gov HIF-1α is a crucial transcription factor that activates genes involved in angiogenesis and metabolic adaptation to hypoxic tumor environments. By reducing HIF-1α levels, these compounds can interfere with a central regulator of the cancer metabolic phenotype. nih.gov
Bioreductive Activation and Radical Generation Mechanisms
A key feature of nitroaromatic compounds like 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one is their potential for bioreductive activation, a mechanism particularly effective in the hypoxic (low-oxygen) environments characteristic of solid tumors. nih.gov Quinoxaline 1,4-di-N-oxides are well-studied examples of this class of compounds. nih.govmdpi.com
The mechanism involves the enzymatic reduction of the nitro group. In hypoxic cells, one-electron reductases can reduce the nitro group to a nitro radical anion. In the absence of oxygen, this highly reactive radical can undergo further reduction or directly cause cellular damage by abstracting hydrogen atoms from critical biomolecules like DNA, leading to strand breaks. nih.gov This selective activation in hypoxic conditions makes such compounds promising as targeted cancer therapies, as they are less toxic to normally oxygenated tissues. nih.gov Studies on quinoxaline 1,4-dioxide derivatives against mycobacteria have also pointed to a DNA-damaging mode of action, consistent with the generation of reactive radical species following pro-drug activation. mdpi.com
Electrochemical Studies of Nitroquinoxaline Reduction Pathways
The biological action of nitroaromatic compounds, including nitroquinoxalines, is often initiated by the reduction of the nitro group. Electrochemical studies provide a powerful tool to simulate these biological reduction processes and to understand the pathways involved. The reduction of quinoxalin-2-one derivatives is centered on the pyrazine (B50134) ring, which undergoes a pH-dependent, two-electron reduction. semanticscholar.org This process is preceded by the protonation of the nitrogen atom at position 4, leading to the formation of a semiquinone radical intermediate. semanticscholar.org The stability of this radical is notably higher in acidic solutions. semanticscholar.org
The general electrochemical reduction of nitroarenes can proceed through various pathways, yielding azoxy, azo, hydrazo, or aniline (B41778) derivatives, depending on the conditions. rsc.org A stepwise cathodic reduction is typically proposed to account for the formation of these different products. rsc.org For quinoxalin-2(1H)-ones specifically, electrochemical methods have been developed for functionalization at the C3 position, which often involves radical intermediates. researchgate.net
The reduction process for a compound like this compound would involve both the quinoxalinone core and the nitro group. The process likely begins with the acceptance of an electron and a proton by the nitro group to form a radical species (R-NO₂•H). researchgate.net Subsequent reduction steps can lead to the formation of nitroso, hydroxylamine, and finally, the corresponding amine derivative. researchgate.netresearchgate.net The electrochemical reduction of the quinoxalin-2-one nucleus itself involves a two-electron transfer to produce 3,4-dihydroquinoxalin-2(1H)-ones. semanticscholar.org
The following table summarizes the key steps in the proposed electrochemical reduction of nitroquinoxalines.
| Reduction Step | Intermediate/Product | Electrons (e⁻) / Protons (H⁺) Involved | Reference |
| Initial Nitro Group Reduction | Nitro Radical Anion | 1e⁻ | researchgate.net |
| Further Reduction | Nitroso Derivative | 2e⁻, 2H⁺ | researchgate.net |
| Further Reduction | Hydroxylamine Derivative | 2e⁻, 2H⁺ | researchgate.net |
| Final Nitro Group Reduction | Amine Derivative | 2e⁻, 2H⁺ | researchgate.net |
| Quinoxalinone Ring Reduction | Semiquinone Radical | 1e⁻, 1H⁺ | semanticscholar.org |
| Quinoxalinone Ring Reduction | Dihydroquinoxalin-2-one | 2e⁻, 2H⁺ (overall) | semanticscholar.org |
This table is interactive. Click on headers to sort.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is an essential spectroscopic technique for the detection and characterization of paramagnetic species, such as the free radicals generated during the electrochemical or enzymatic reduction of nitroquinoxalines. nih.gov The reduction of quinoxaline 1,4-dioxides has been shown to generate free radicals, which were identified using EPR measurements. nih.gov
When this compound undergoes single-electron reduction, it forms a nitro-centered radical anion. ESR spectroscopy can confirm the formation of this radical and provide information about its electronic structure and environment. The technique detects the interaction of an unpaired electron with an external magnetic field. The resulting ESR spectrum's hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N), can help identify the specific radical species. nih.gov For instance, the reduction of the quinoxalin-2-one core is known to form a semiquinone radical intermediate, which is detectable by voltammetry and characterizable by ESR. semanticscholar.org
ESR spin trapping techniques are often employed to detect highly reactive, short-lived radicals like the hydroxyl radical (•OH) or superoxide (B77818) anion radical (O₂•⁻), which can be produced during the redox cycling of nitro compounds. nih.gov A spin trap is a diamagnetic molecule that reacts with the initial radical to form a more stable, persistent radical adduct that can be more easily studied by ESR. researchgate.net This method allows for the indirect detection and identification of the transient radical species that are often central to the biological activity and toxicity of the parent compound. nih.govresearchgate.net
Mechanisms of Action Related to Observed Toxicity and Resistance
The biological effects of quinoxaline derivatives, including their toxicity and the development of resistance, are closely linked to their mechanisms of action at the molecular level.
Insights into Genotoxicity and Bacterial Resistance for Quinoxaline 1,4-Dioxides
The genotoxicity of quinoxaline 1,4-dioxides (QdNOs) is a critical aspect of their antibacterial and antitumor activities. nih.govnih.gov This toxicity is primarily linked to their bioreductive activation in hypoxic (low-oxygen) environments. researchgate.netingentaconnect.com Enzymatic single-electron reduction of the QdNO scaffold leads to the generation of radical species that can cause significant DNA damage. nih.govresearchgate.net This process inhibits DNA synthesis and can induce DNA degradation. nih.gov The generation of reactive oxygen species (ROS) and hydroxyl radicals during the metabolic processing of QdNOs under anaerobic conditions contributes to oxidative damage to DNA, as well as to the bacterial cell wall and membrane, ultimately leading to cell death. nih.gov
The antibacterial and mutagenic activities of QdNOs are enhanced under anaerobic conditions, suggesting a common activation mechanism. ingentaconnect.com However, bacteria can develop resistance to these compounds. The presence of oxygen can make strains more resistant, as it can re-oxidize the one-electron reduction product, preventing it from causing DNA damage. nih.govresearchgate.net Furthermore, specific genetic mutations have been identified that mediate resistance to quinoxaline derivatives. For example, in M. smegmatis, single-nucleotide polymorphisms in genes like MSMEG_4646, MSMEG_5122, and MSMEG_1380 have been confirmed to confer resistance, supporting the mode of action as a DNA-damaging agent. researchgate.net
| Mechanism | Effect | Key Factors | Reference |
| Bioreduction | Generation of DNA-damaging radicals | Hypoxia, reductases | nih.govresearchgate.net |
| Oxidative Stress | Damage to DNA, cell wall, and membrane | Reactive Oxygen Species (ROS) | nih.gov |
| Resistance | Reduced drug efficacy | Oxygen presence, specific gene mutations | nih.govresearchgate.net |
This table is interactive. Click on headers to sort.
P-glycoprotein (P-gp) Modulation and Multidrug Resistance
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). researchgate.net P-gp, an ATP-binding cassette (ABC) transporter, actively extrudes a wide range of xenobiotics, including anticancer drugs, from cells, thereby reducing their intracellular concentration and efficacy. nih.govtg.org.au
Certain quinoxaline analogues have been identified as potent modulators of P-gp activity. nih.govnih.gov For example, specific indoloquinoxaline compounds have been shown to reverse P-gp-mediated MDR by enhancing the intracellular accumulation of chemotherapy drugs in resistant cells. nih.gov These compounds act as P-gp antagonists, effectively sensitizing cancer cells to drugs that are P-gp substrates without being cytotoxic themselves. nih.gov
Another quinoxalinone derivative, QA3, was found to inhibit P-gp activity by interfering with its energy source, ATP. nih.gov QA3 decreases intracellular ATP levels and stimulates the ATPase activity in membrane microsomes, suggesting it blocks ATP hydrolysis and regeneration, which is essential for P-gp's pump function. nih.gov The ability of some quinoxaline 1,4-dioxide derivatives to induce apoptosis in doxorubicin-resistant cell lines that express P-gp further highlights the interaction between this class of compounds and MDR mechanisms. mdpi.com This modulation of P-gp presents a promising strategy to overcome drug resistance in cancer treatment. mdpi.com
Structure Activity Relationship Sar Studies for Optimized Biological Profiles
Influence of Nitro Group Position and Substituents on Biological Activity
The position and nature of substituents on the quinoxaline (B1680401) ring, especially the nitro group, are paramount in determining biological activity. The electron-withdrawing properties of the nitro group significantly impact the molecule's interaction with target receptors. nih.govmdpi.com Studies on various heterocyclic compounds, including quinoxalines, have demonstrated that the placement of a nitro group can drastically alter efficacy. mdpi.commdpi.com For instance, in some chalcone (B49325) series, a nitro group at the para position of the B ring was associated with high vasorelaxant activity, while its presence at the ortho position in both rings correlated with significant anti-inflammatory effects. mdpi.com
Role of the 3,4-Dihydroquinoxalin-2-one Core Substitutions
Modifications to the 3,4-dihydroquinoxalin-2-one core are a key strategy for diversifying biological activity and improving potency. uit.noosi.lv The heterocyclic scaffold is chemically versatile, allowing for a wide range of substitution patterns to be explored. uit.no The main sites for substitution to modulate anticancer activity, for example, are typically the first, second, third, sixth, and seventh positions. mdpi.com
The introduction of alkyl and heteroaromatic groups at various positions on the quinoxalinone core has been shown to significantly affect biological efficacy. In the development of N-methyl-D-aspartate (NMDA) receptor antagonists based on the 1,4-dihydro-(1H, 4H)-quinoxaline-2,3-dione scaffold, a series of compounds were prepared with a heterocyclylmethyl or 1-(heterocyclyl)-1-propyl group at the 5-position. nih.gov Research found that binding affinity increased substantially when the heterocyclic group, such as 1,2,3-triazol-1-yl, was capable of acting as a hydrogen bond acceptor. nih.gov
The synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives has been a focus of developing new antimicrobial agents. researchgate.net One study showed that compounds with a fluorine substituent exhibited potent antibacterial activity, while those with methyl and methoxy (B1213986) substituents had more moderate effects. researchgate.net The use of 2,3-dichloroquinoxaline (B139996) as a building block allows for heteroaromatic nucleophilic substitution, creating a diverse library of compounds with potential biological applications. researchgate.net Furthermore, radical-assisted C-H functionalization has been employed for the alkylation of quinoxalin-2(1H)-ones, demonstrating the scaffold's tolerance for various alkylating radical precursors. researchgate.net
Table 1: Effect of Core Substitutions on Biological Activity
| Compound Class | Substitution Position | Substituent Type | Impact on Activity | Reference |
|---|---|---|---|---|
| Quinoxaline-2,3-diones | 5-position | 1-(1,2,4-triazol-4-yl)propyl | Increased NMDA receptor binding affinity | nih.gov |
| 3,4-dihydroquinoxalin-2(1H)-ones | Not specified | Fluorine | Good antibacterial activity | researchgate.net |
| 3,4-dihydroquinoxalin-2(1H)-ones | Not specified | Methyl, Methoxy | Moderate antibacterial activity | researchgate.net |
Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a drug molecule's interaction with its biological target. numberanalytics.comnih.gov Different stereoisomers (enantiomers) of a chiral drug can exhibit vastly different pharmacokinetics, pharmacodynamics, potency, and receptor selectivity. numberanalytics.comnih.gov The interaction between a drug and its receptor is highly dependent on the drug's shape, which can affect its ability to fit into the receptor's binding site. numberanalytics.com
For quinoxaline-based compounds, stereochemistry plays a pivotal role in receptor binding. An investigation into the binding of quinoxaline antagonists to a glutamate (B1630785) receptor highlighted that the binding site imposes a specific polarized electronic bonding configuration on the antagonist. nih.gov The three-dimensional structure of an enantiomer is crucial; for a biological effect to occur, specific parts of the drug molecule must interact with corresponding regions of the binding site. nih.gov In the development of κ receptor agonists from a perhydroquinoxaline scaffold, it was found that even though a hydroxylated ligand had only moderate affinity, it still adopted a binding pose compatible with key agonist-receptor interactions. mdpi.com This underscores that even when affinity is altered, the fundamental binding stereochemistry can be retained. The use of single-enantiomer drugs can lead to simpler pharmacological profiles and improved therapeutic indices. nih.gov
Development of Pharmacophore Models for Specific Receptor Binding
Pharmacophore models are essential tools in drug discovery, serving as three-dimensional electronic and steric templates of the features required for a molecule to interact with a specific target receptor. nih.gov These models are widely used as filters in virtual screening to identify potential new ligands from large compound libraries. nih.gov
For quinoxaline derivatives, molecular modeling techniques such as molecular docking and 3D-pharmacophore analysis are used to elucidate structure-activity relationships and binding affinities. mdpi.comnih.gov For example, in the optimization of 3,4-dihydroquinoxalin-2(1H)-one derivatives as JNK3 inhibitors, molecular docking and molecular dynamics simulations were employed to analyze the selectivity and SAR of newly synthesized compounds. nih.gov Similarly, molecular docking was used to analyze the binding of perhydroquinoxaline-based κ receptor agonists, confirming that the compounds adopted a binding pose compatible with key interactions, such as the salt bridge formed between the protonated pyrrolidine (B122466) ring and the D138 residue of the κ receptor. mdpi.com The development of such models can start from a protein-ligand complex or even an unbound (apo) receptor structure to identify key interaction features like hydrophobic areas, hydrogen bond acceptors/donors, and aromatic interactions. nih.gov
Correlation between Substituent Electronic Properties and Biological Efficacy
The electronic properties of substituents, such as their ability to donate or withdraw electrons, have a strong correlation with the biological efficacy of quinoxaline-based compounds. Electron-withdrawing groups, like the nitro group, can establish a resonance equilibrium that influences the molecule's conformation and interaction with a receptor binding site. nih.gov
Studies have systematically varied substituents to understand these electronic effects. In one study on pyrazino[2,3-g]quinoxaline (B3350192) derivatives, density functional theory calculations were used to understand how different substituents at the 2, 3, 7, and 8 positions affect the electronic structures of the molecules. rsc.org Research on ruthenium(II) complexes with C6-substituted quinoxaline ligands assessed how halogenation, nitro, and carboxyl functionalities modulated antibacterial potency and redox behavior. acs.org It was found that halogens played a favorable role, possibly due to their lipophilicity and electron-withdrawing nature, while the strongly electron-withdrawing nitro group diminished antibacterial activity. acs.org This highlights that the electronic influence of substituents is a key factor in modulating antimicrobial efficacy. acs.org Similarly, introducing multiple electron-withdrawing groups, such as fluorine atoms and trifluoromethyl (CF3) groups, into quinoxaline-based polymers has been shown to be an effective strategy for tuning their optical, electrochemical, and photovoltaic properties. researchgate.net
Table 2: Correlation of Substituent Electronic Properties with Activity
| Compound Family | Substituent | Electronic Property | Observed Effect | Reference |
|---|---|---|---|---|
| Quinoxaline Antagonists | Nitro group | Electron-withdrawing | Stabilizes keto form, imposes polarized configuration upon binding | nih.gov |
| Ruthenium(II) Quinoxaline Complexes | Halogens (at C6) | Electron-withdrawing, Lipophilic | Favorable for antibacterial activity | acs.org |
| Ruthenium(II) Quinoxaline Complexes | Nitro group (at C6) | Strongly electron-withdrawing | Markedly reduced antibacterial activity | acs.org |
Computational and Theoretical Approaches in 7 Nitro 3,4 Dihydro 1h Quinoxalin 2 One Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one and related structures, docking simulations are crucial for identifying potential biological targets and understanding the molecular basis of their activity.
Research on quinoxalinone derivatives has employed molecular docking to explore their binding modes with various enzymes and receptors. For instance, derivatives of 3,4-dihydroquinoxalin-2-one have been docked into the active sites of targets like cyclooxygenase-2 (COX-2), lactate (B86563) dehydrogenase A (LDHA), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govrsc.org In one study, the nitro substituent on a related compound was shown to enhance hydrogen bonding with the Asn176 residue within the target's active site. nih.gov The oxygen atom of the quinoxalinone ring and the nitrogen atoms are frequently involved in forming critical hydrogen bonds with amino acid residues such as Gly175. nih.gov These interactions are fundamental to the stability of the ligand-target complex and are often a key determinant of the compound's inhibitory potential. Docking studies help to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. rsc.orgnih.gov
| Target Protein | Interacting Residues | Type of Interaction | Significance |
|---|---|---|---|
| COX-2 | Gly175, Asn176 | Hydrogen Bonding | Confirms the importance of the quinoxalinone core and nitro group for inhibition. nih.gov |
| LDHA | Asn167, Ser217 | Hydrogen Bonding | Highlights the role of the quinoxalinone nitrogen and side-chain groups in binding. nih.gov |
| VEGFR-2 | (Not specified) | Good binding patterns observed. | Supports the potential of quinoxalinone derivatives as VEGFR-2 inhibitors. rsc.org |
Quantum Chemical Calculations (Density Functional Theory) for Electronic and Structural Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. nih.gov DFT calculations have been used to determine the HOMO-LUMO gap for various quinoxaline (B1680401) derivatives, revealing how different substituents affect the electronic properties and reactivity of the scaffold. nih.govresearchgate.net
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.1155 | Energy of the highest occupied molecular orbital, indicating electron-donating capability. nih.gov |
| ELUMO | -2.2251 | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. nih.gov |
| Energy Gap (ΔE) | 3.8904 | Indicates the chemical reactivity and stability of the molecule. nih.gov |
The Molecular Electrostatic Potential (MESP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For quinoxalinone derivatives, MESP analysis can identify the most active sites for electrophilic and nucleophilic attacks. dntb.gov.ua The oxygen atoms and the π-system of the rings often reveal high chemical reactivity as electron-donating areas. mdpi.com This information is vital for predicting intermolecular interactions, such as hydrogen bonding and stacking, which are essential for ligand-receptor binding.
Ligand-Based and Structure-Based Virtual Screening for Novel Lead Discovery
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the quinoxalinone scaffold, both ligand-based and structure-based virtual screening approaches have been utilized. Structure-based screening involves docking a database of compounds into the known three-dimensional structure of a biological target. nih.gov This has been applied to identify quinoxalinone derivatives as potential inhibitors for targets like the main protease of SARS-CoV-2. researchgate.net Ligand-based approaches use the knowledge of known active compounds to identify others with similar properties, often employing pharmacophore models. researchgate.net These screening methods have successfully identified quinoxalinone-based compounds with promising activities, demonstrating the utility of this scaffold in discovering novel lead compounds for various diseases. researchgate.netresearchgate.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Preclinical Assessment
Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. In silico ADMET profiling predicts these properties computationally, saving significant time and resources in the preclinical phase. nih.gov For quinoxalinone derivatives, ADMET studies have been performed using platforms like pK-CSM. nih.gov These studies predict parameters such as human intestinal absorption (%HIA), Caco-2 cell permeability, blood-brain barrier (BBB) permeability, hepatotoxicity, and mutagenicity. nih.govnih.gov For example, a highly active quinoxalinone derivative was predicted to have high Caco-2 permeability (99.58% HIA), low BBB permeability, and no hepatotoxicity or mutagenicity, making it a promising lead for further development. nih.govnih.gov
| ADMET Parameter | Predicted Value/Outcome | Implication |
|---|---|---|
| Caco-2 Permeability | High | Good potential for oral absorption. nih.gov |
| Human Intestinal Absorption (%HIA) | 99.58% | Excellent absorption from the gut. nih.govnih.gov |
| Blood-Brain Barrier (BBB) Permeability | Low | Reduced risk of central nervous system side effects. nih.gov |
| Hepatotoxicity | Zero | Low risk of liver damage. nih.gov |
| Mutagenicity | Zero | Low risk of causing genetic mutations. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to validate the stability of docking poses and to study the conformational changes and binding dynamics of the complex. nih.gov For quinoxaline-based compounds, MD simulations have been performed to assess the stability of their complexes with targets like the SARS-CoV-2 main protease. nih.govresearchgate.net These simulations can reveal how the ligand and protein adapt to each other and can provide a more accurate estimation of binding free energies, offering deeper confidence in the predicted binding mode before proceeding with experimental validation. nih.gov
Future Perspectives and Emerging Research Directions for 7 Nitro 3,4 Dihydro 1h Quinoxalin 2 One
Rational Design and Synthesis of Next-Generation Analogues with Improved Selectivity and Potency
The future development of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one hinges on the rational design of new analogues with superior biological profiles. A key strategy involves structure-based drug design to enhance selectivity and potency for specific molecular targets. For instance, research on similar 3,4-dihydroquinoxalin-2(1H)-one cores has shown that targeted modifications can significantly improve selectivity. An analogue, initially identified as a potent c-Jun N-terminal kinase 3 (JNK3) inhibitor, also displayed significant off-target inhibition of DDR1 and EGFR. nih.gov Through rational optimization based on molecular modeling, a new derivative was developed that maintained potent JNK3 inhibition while being over 50-fold more selective against the off-target kinases. nih.gov
This approach underscores the importance of understanding the structure-activity relationship (SAR). For the 7-nitro-quinoxalinone scaffold, this involves exploring how modifications to the heterocyclic core and its substituents affect target binding. The nitro group itself has been shown in related quinoxalinone structures to be crucial for activity, enhancing hydrogen bonding with target residues. nih.gov Future design strategies will likely focus on:
Modifying substituents on the aromatic ring: Altering the position or nature of electron-withdrawing or -donating groups to fine-tune electronic properties and target interactions.
Varying substituents at the N1, N4, and C3 positions: Introducing different alkyl or aryl groups to probe the binding pocket of target enzymes and improve physicochemical properties. conicet.gov.ar
Enantioselective Synthesis: Developing synthetic routes to produce enantiomerically pure compounds, as different stereoisomers can have vastly different biological activities and potencies. uit.no Methods for creating enantiopure 3-substituted dihydroquinoxalin-2-ones have been developed using chiral pool amino acids or crystallization-induced dynamic resolution. uit.no
Investigations into the synthesis of quinoxalinone derivatives have shown that reaction conditions and the nature of the starting materials can control product selectivity. For example, the choice of base can influence whether the oxidized quinoxalinone or the dihydro form is favored. csus.edu Furthermore, using substituted o-phenylenediamines with strongly activating or deactivating groups can lead to highly selective synthesis of a single regioisomer. csus.edu
Integration of Advanced Synthetic Methodologies with High-Throughput Biological Screening
To accelerate the discovery of novel this compound analogues, the integration of advanced synthetic methods with high-throughput screening (HTS) is essential. Traditional synthesis of quinoxaline (B1680401) derivatives can be hampered by long reaction times, low yields, and the need for metal catalysts. nih.govnih.gov
Emerging synthetic technologies aim to overcome these limitations. One such innovative approach is the use of microdroplet-assisted reactions. This method has been shown to synthesize quinoxaline derivatives in milliseconds with high conversion rates (up to 90%) without a catalyst, which is significantly faster and more efficient than conventional bulk-phase reactions. nih.govnih.gov When coupled with mass spectrometry detection, this platform allows for the high-throughput screening of optimal reaction conditions, enabling rapid optimization of variables like flow rate, voltage, and reactant concentrations. nih.govnih.govresearchgate.net
The combination of combinatorial chemistry and HTS is a powerful paradigm in modern drug discovery. rjpbr.com This involves creating large virtual chemical libraries of potential quinoxalinone derivatives by combining different substituents at various positions on the core scaffold. conicet.gov.ar These virtual libraries can then be screened computationally using molecular docking and 3D-QSAR models to predict their binding affinity for specific targets. conicet.gov.arnih.gov The most promising candidates identified through this in silico screening can then be prioritized for chemical synthesis and subsequent in vitro biological evaluation. This integrated approach streamlines the hit-to-lead optimization process, allowing for the rapid identification of potent and selective drug candidates. chemrxiv.org
Table 1: Comparison of Synthetic Methodologies for Quinoxaline Derivatives
| Methodology | Key Advantages | Reported Yields | Reaction Time | Reference |
|---|---|---|---|---|
| Conventional Bulk-Phase Reaction | Well-established procedures | Variable, often unsatisfactory | Hours to days | nih.govnih.gov |
| Microwave-Assisted Synthesis | Significantly reduced reaction times | High | Minutes | mdpi.com |
| Microdroplet-Assisted Reaction | Extremely fast, catalyst-free, high conversion, suitable for HTS | Up to 90% conversion | Milliseconds | nih.govnih.gov |
| Green Chemistry Approaches (e.g., Bentonite Clay) | Environmentally friendly, mild conditions, low cost | High | Short | mdpi.com |
Deeper Elucidation of Complex Biological Mechanisms and Identification of Off-Target Effects
A critical area of future research is gaining a deeper understanding of the molecular mechanisms through which this compound and its analogues exert their biological effects. While initial screenings may identify a primary target, a comprehensive understanding requires elucidating the full spectrum of cellular interactions, including potential off-target effects.
As seen with related quinoxalinone inhibitors, a compound can interact with multiple kinases. nih.gov Identifying these off-targets is crucial, as they can lead to unwanted side effects or, in some cases, beneficial polypharmacology. Molecular docking and dynamics simulations are invaluable tools for predicting potential off-target interactions and understanding the structural basis for selectivity. nih.gov
Future research will likely employ a range of modern biological techniques to map the compound's mechanism of action. These may include:
Proteomics and Kinome Profiling: To identify the full range of protein binding partners and kinases inhibited by the compound within the cell.
Gene Expression Analysis: To understand how the compound alters cellular pathways and signaling networks.
Hypoxia-Inducible Factor (HIF-1) Inhibition: Quinoxaline 1,4-di-N-oxides, a related class, are known to inhibit HIF-1α expression, a key factor in tumor survival. nih.gov Investigating whether this compound derivatives share this mechanism could open up new avenues for cancer therapy.
Enzyme Inhibition Assays: For specific targets identified through screening, such as COX-2 and lactate (B86563) dehydrogenase A (LDHA), which have been implicated as targets for other quinoxalinone derivatives in the context of colorectal cancer. nih.gov
By systematically identifying both on-target and off-target activities, researchers can build a comprehensive biological profile, enabling the rational design of safer and more effective therapeutic agents. nih.gov
Development of Multi-Target Directed Ligands for Complex Diseases
The multifactorial nature of diseases like cancer and neurodegenerative disorders has spurred interest in the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with multiple targets simultaneously. nih.gov The quinoxalinone scaffold is a promising framework for creating such ligands.
The rationale behind MTDLs is to achieve enhanced therapeutic efficacy or to overcome drug resistance compared to single-target agents. nih.gov The design of quinoxalinone-based MTDLs could proceed via several established strategies:
Fused or Merged Ligands: Where pharmacophores for different targets are combined into a single, integrated molecular structure.
Linked Ligands: Where two distinct pharmacophores are connected by a flexible or rigid linker. nih.gov
A key area of application is in oncology. For example, computational high-throughput screening has been used to identify compounds that act as dual inhibitors of both EGFR and HER2, two key receptors in gastric cancer. nih.gov Given that some quinoxalinones already show activity against EGFR, the this compound scaffold could be rationally modified to incorporate features that also inhibit HER2 or other relevant cancer targets. Similarly, derivatives have been studied for their potential to dually inhibit COX-2 and LDHA, which are both involved in cancer progression. nih.gov
This multi-target approach offers a sophisticated strategy for tackling the complexity of human diseases, and the chemical versatility of the quinoxalinone core makes it an attractive starting point for such endeavors.
Strategies to Overcome Challenges in Therapeutic Development, including Bioavailability and Drug Resistance
For any promising compound to become a viable therapeutic, it must overcome significant developmental hurdles, primarily poor bioavailability and the emergence of drug resistance. Research on quinoxaline derivatives has highlighted potential solutions to these challenges.
Improving Bioavailability: Low aqueous solubility is a common problem for heterocyclic compounds, which can limit their absorption and bioavailability. mdpi.com A key strategy to address this is the introduction of salt-forming groups, such as amines, into the molecular structure. For quinoxaline 1,4-dioxides, this approach has been shown to improve their physicochemical properties. mdpi.com Future work on this compound could involve synthesizing analogues with basic side chains to enhance solubility and oral bioavailability.
Overcoming Drug Resistance: Cancer cells and microbes can develop resistance to drugs through various mechanisms, such as target mutation or increased drug efflux. Several chemical strategies can be employed to circumvent resistance:
Structural Modification: Systematic variation of the side chains on a drug scaffold can restore activity against resistant strains. This has been demonstrated with 7-chloro-4-aminoquinolines, where modifications to the side chain's branching and basicity led to compounds that were significantly more potent against chloroquine-resistant P. falciparum. nih.gov
Covalent Inhibition: Designing inhibitors that form an irreversible covalent bond with their target can overcome resistance caused by mutations that weaken non-covalent binding. This involves incorporating a reactive electrophilic group into the inhibitor. nih.gov
Targeted Degradation: Using technologies like PROteolysis TArgeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of a target protein, can be an effective strategy against resistant protein variants. nih.gov
Inhibition of Efflux Pumps: Some quinoxalinone derivatives have been predicted in silico to act as inhibitors of P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance. nih.gov Developing analogues with potent P-gp inhibitory activity could help reverse resistance to co-administered anticancer drugs.
Exploration of Novel Therapeutic Areas and Neglected Tropical Diseases
While much research on quinoxalinones focuses on cancer and inflammation, the scaffold's versatility suggests potential in a broader range of therapeutic areas. researchgate.netuit.no An important future direction is the systematic exploration of this compound derivatives for novel applications, including neglected tropical diseases (NTDs).
There is already preliminary evidence supporting this exploration. A derivative, 1-methyl-7-nitro-4-(5-(piperidin-1-yl)pentyl)-3,4-dihydroquinoxalin-2(1H)-one, was evaluated in a mouse model for its activity against a lethal strain of Plasmodium yoelii yoelii, the causative agent of a rodent model of malaria. researchgate.net Although the compound was active at higher doses than the control drug chloroquine, this finding opens the door for structural optimization to improve its antimalarial potency. nih.govresearchgate.net
Furthermore, related quinoxaline 1,4-dioxides have shown promise against a variety of pathogens, including those responsible for:
Tuberculosis mdpi.com
Trypanosomiasis nih.gov
Leishmaniasis mdpi.com
Fungal infections nih.gov
The broad antimicrobial and antiparasitic potential of the quinoxaline core structure strongly suggests that derivatives of this compound should be screened against a panel of pathogens responsible for NTDs. Other potential therapeutic areas suggested by the activities of related compounds include thrombosis and anxiety disorders. researchgate.net This expansion of screening efforts could uncover entirely new therapeutic uses for this versatile chemical class.
Q & A
Q. What are the key synthetic methodologies for preparing 7-nitro-3,4-dihydro-1H-quinoxalin-2-one, and how do reaction conditions influence yield?
A two-step strategy is commonly employed:
Nitro group introduction : React 4-fluoro-2-nitroaniline with ethyl bromoacetate under reflux conditions to form intermediates.
Cyclization : Reduce the nitro group using catalytic hydrogenation (e.g., H₂/Pd-C) or alternative reductants (e.g., Fe/HCl), followed by acid-mediated cyclization. Prolonged stirring (up to 48 hours) is critical for ring closure .
Optimization : Elevated temperatures (110°C) and controlled pH improve cyclization efficiency . Competing side reactions, such as over-reduction, require careful monitoring of hydrogen gas flow and reaction time .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Spectroscopy : Use -NMR to identify aromatic protons (δ 7.2–8.5 ppm) and nitromethyl groups (δ 4.2–4.5 ppm).
- X-ray crystallography : Resolve the crystal structure to confirm nitro group positioning and hydrogen-bonding interactions (e.g., O···H–N). Reference PubChem data (InChIKey: FFRYUAVNPBUEIC) for validation .
- Mass spectrometry : Compare experimental molecular weight (191.18 g/mol) with theoretical values .
Q. What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First aid : For skin contact, wash immediately with water (≥15 minutes); seek medical attention if irritation persists. Store away from oxidizing agents due to nitro group reactivity .
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies optimize the bioactivity of 7-nitro-3,4-dihydroquinoxalin-2-one derivatives?
- Scaffold modification : Introduce substituents (e.g., halogens, alkyl groups) at the 3- or 7-position to enhance binding affinity. For example, 7-fluoro analogues show improved CNS penetration .
- Pharmacophore mapping : Use molecular docking to identify interactions with target receptors (e.g., dopamine D₂ for antipsychotic activity). Compare with non-typical antipsychotic intermediates like 7-hydroxy-3,4-dihydrocarbostyril .
- In vitro assays : Test cytotoxicity (MTT assay) and receptor inhibition (IC₅₀) to prioritize lead compounds .
Q. What strategies resolve contradictions in reported synthetic yields for nitro-substituted dihydroquinoxalinones?
- Reagent purity : Trace moisture in ethyl bromoacetate can hydrolyze intermediates, reducing cyclization efficiency. Use molecular sieves or anhydrous solvents .
- Catalyst selection : Compare Pd-C vs. Raney Ni for nitro reduction. Pd-C often provides higher selectivity but lower yields in polar solvents .
- Data normalization : Report yields relative to starting material purity and reaction scale. For example, Tanimori et al. (2010) achieved 72% yield at 10 mmol scale with low Cu catalyst loading .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-3 for SNAr reactions).
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to assess transition-state stabilization .
- Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Q. What crystallographic techniques elucidate the solid-state behavior of this compound?
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., π–π stacking of quinoxaline rings) and hydrogen-bonding networks.
- Thermal analysis : Use DSC/TGA to study phase transitions and stability up to decomposition temperatures (~250°C) .
- Powder XRD : Monitor polymorphic forms during scale-up to ensure batch consistency .
Q. How do nitro group positioning and electronic effects influence spectroscopic properties?
- UV-Vis spectroscopy : Nitro groups induce bathochromic shifts due to n→π* transitions. Compare λₘₐₓ for 7-nitro vs. 6-nitro isomers .
- IR spectroscopy : Identify asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) to confirm nitro orientation .
- Electrochemical analysis : Cyclic voltammetry reveals reduction potentials correlated with nitro group electron-withdrawing strength .
Q. What mechanistic insights explain competing pathways during nitro group reduction?
- Catalytic hydrogenation : Pd-C facilitates selective nitro→amine conversion, while Fe/HCl may generate hydroxylamine intermediates .
- Acid-mediated pathways : Protonation of the nitro group increases electrophilicity, favoring cyclization over reduction byproducts .
- Side reactions : Monitor for quinoxaline ring opening under strongly acidic conditions (pH < 2) .
Q. How can green chemistry principles improve the sustainability of this compound synthesis?
- Solvent selection : Replace chlorinated solvents (e.g., CHCl₃) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Catalyst recycling : Immobilize Pd nanoparticles on silica to reduce metal waste .
- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., use LiAlH₄ for precise hydride transfer) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
